molecular formula C19H21BrN2O3 B5958702 2-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-4-BROMOPHENOL

2-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-4-BROMOPHENOL

Cat. No.: B5958702
M. Wt: 405.3 g/mol
InChI Key: RVOVMAFDZCKQOX-UHFFFAOYSA-N
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Description

This compound features a benzodioxole ring (a methylenedioxy-substituted benzene) linked via a methyl group to a piperazine moiety, which is further connected to a 4-bromophenol group through a methylene bridge. Key structural attributes include:

  • Piperazine: A flexible heterocycle common in pharmaceuticals, often modulating receptor binding (e.g., serotonin or dopamine receptors).
  • 4-Bromophenol: The bromine atom contributes steric bulk and electron-withdrawing effects, while the phenol group enhances hydrogen-bonding capacity.

Properties

IUPAC Name

2-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-4-bromophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3/c20-16-2-3-17(23)15(10-16)12-22-7-5-21(6-8-22)11-14-1-4-18-19(9-14)25-13-24-18/h1-4,9-10,23H,5-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOVMAFDZCKQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=C(C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-4-BROMOPHENOL typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzodioxole Group: This can be achieved through the cyclization of catechol with formaldehyde.

    Attachment of the Piperazine Ring: The benzodioxole group is then reacted with piperazine in the presence of a suitable base.

    Introduction of the Bromophenol Moiety: The final step involves the bromination of the phenol group using bromine or a brominating agent like N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom.

    Substitution: The bromine atom in the bromophenol moiety can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: The major product is typically the de-brominated phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-4-BROMOPHENOL has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.

    Biology: The compound is studied for its effects on cellular pathways and its potential as a biochemical probe.

    Materials Science: It is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 2-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-4-BROMOPHENOL involves its interaction with specific molecular targets. The benzodioxole group can interact with various enzymes and receptors, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, potentially affecting signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Linked Benzodioxole Derivatives

a) [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-chloro-2-methoxyphenyl)methanone ()
  • Structural Differences: Replaces the methylene-linked 4-bromophenol with a carbonyl-linked 5-chloro-2-methoxyphenyl group.
  • Chlorine (electron-withdrawing) and methoxy (electron-donating) substituents create distinct electronic environments vs. the target’s bromophenol. The phenol group in the target compound enables stronger hydrogen bonding, which may enhance solubility and target affinity .
b) (E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one ()
  • Structural Differences: Features an α,β-unsaturated ketone (enone) with methoxy and phenyl substituents.
  • Lack of a halogen or phenol group reduces polarity, likely decreasing aqueous solubility compared to the bromophenol-containing target .

Piperazine-Linked Aromatic Compounds with Halogen Substituents

a) Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2, )
  • Structural Differences: Utilizes a quinoline-carbonyl-piperazine scaffold with a 4-bromophenyl group.
  • Functional Implications: The quinoline moiety introduces planar aromaticity, which may enhance π-π stacking interactions vs. the benzodioxole’s fused oxygen heterocycle.

Halogenated Aromatic Compounds

a) 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-(6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one ()
  • Structural Differences: Contains a triazinoindole-pyrazole core with a 4-bromophenyl group.
  • Functional Implications :
    • The bulky heterocyclic system may restrict conformational freedom compared to the target’s simpler benzodioxole-piperazine scaffold.
    • Shared 4-bromophenyl substitution highlights the role of bromine in enhancing lipophilicity and resistance to metabolic oxidation .

Pharmacological and Toxicological Considerations

  • Target Affinity: The phenol group may enhance binding to receptors requiring hydrogen-bond donors (e.g., serotonin 5-HT2A), while the benzodioxole could influence CNS penetration.
  • Metabolism: Bromine’s size may slow hepatic clearance compared to chlorine or fluorine analogs, though phenol glucuronidation could increase elimination.
  • Toxicity: Benzodioxole derivatives require scrutiny for carcinogenic metabolites (e.g., via cytochrome P450 oxidation), but substitution patterns in the target compound may mitigate this risk.

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